![molecular formula C13H12BrNO3 B1486392 Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate CAS No. 1352884-83-3](/img/structure/B1486392.png)
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Overview
Description
“Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Scientific Research Applications
Synthesis and Chemical Intermediates Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate and its derivatives serve as valuable synthetic intermediates in organic chemistry. A study demonstrated a facile synthesis method for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, highlighting their use as intermediates in the synthesis of complex organic compounds. These intermediates were prepared from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, undergoing transformations that include sulfomethyl group to formyl function, showcasing their versatility in organic synthesis (Pete, Szöllösy, & Szokol, 2006).
Crystal Structure Analysis The ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate compound, a related derivative, was synthesized and its crystal structure was analyzed. This research provides insights into the molecular configuration, demonstrating the compound's potential in facilitating further structural analysis and application in medicinal chemistry (Luo, Ma, Zhou, & Huang, 2019).
Antiviral Research Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, derivatives closely related to the compound of interest, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. This study indicates the potential therapeutic applications of these compounds, with some showing significant anti-HBV activities, demonstrating the relevance of such derivatives in antiviral research (Chai, Zhao, Zhao, & Gong, 2006).
Antiviral Activities Against Influenza Further exploring antiviral capabilities, another study synthesized and tested ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives for their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV). These findings underscore the potential of ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate derivatives in contributing to the development of new antiviral agents (Gong Ping, 2006).
properties
IUPAC Name |
ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHOHMIROJXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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